molecular formula C21H25N3O4S2 B250129 N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide

Katalognummer: B250129
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: DVUMXIQMHFOWAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has shown promising results in preclinical studies. The inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of Cullin-RING E3 ligases (CRLs) and the subsequent degradation of targeted proteins.

Wirkmechanismus

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide inhibits the activity of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugates to CRLs, which are responsible for the degradation of targeted proteins. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of CRLs. This results in the degradation of targeted proteins, including oncoproteins and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, this compound has also been shown to have off-target effects, including the inhibition of other enzymes involved in the ubiquitin-proteasome system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide is its specificity for NAE, which makes it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. However, this compound also has off-target effects, which can complicate the interpretation of experimental results. In addition, this compound is a small molecule inhibitor, which can limit its use in certain experimental systems.

Zukünftige Richtungen

For N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide research include the development of more specific inhibitors of NAE and the identification of biomarkers that can predict response to this compound treatment. In addition, the combination of this compound with other therapeutic agents, such as immunotherapy, is an area of active research. Finally, the role of NEDD8 conjugation in non-cancerous cellular processes, such as development and differentiation, is an area of emerging interest.

Synthesemethoden

The synthesis of N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide involves the reaction of 4-aminobenzenesulfonyl azide with 2-methoxybenzoyl chloride followed by the reaction with 1-azepanethiol. The resulting compound is then treated with carbon disulfide and potassium hydroxide to yield this compound. The synthesis of this compound has been described in detail in several publications.

Wissenschaftliche Forschungsanwendungen

N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promise as a potential therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.

Eigenschaften

Molekularformel

C21H25N3O4S2

Molekulargewicht

447.6 g/mol

IUPAC-Name

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C21H25N3O4S2/c1-28-19-9-5-4-8-18(19)20(25)23-21(29)22-16-10-12-17(13-11-16)30(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H2,22,23,25,29)

InChI-Schlüssel

DVUMXIQMHFOWAS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.